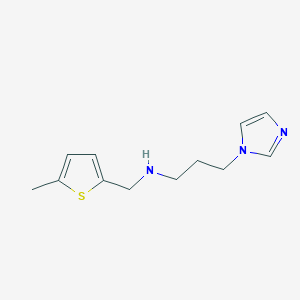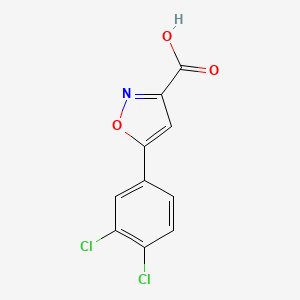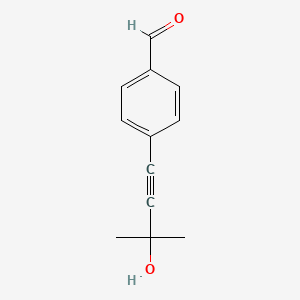![molecular formula C13H10N2OS2 B1306580 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one CAS No. 892292-63-6](/img/structure/B1306580.png)
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one
説明
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a thiazine ring. The presence of both sulfur and nitrogen atoms in the ring system contributes to its diverse chemical reactivity and potential biological activities.
作用機序
Target of Action
Similar compounds have been found to interact with ampa receptors . These receptors are involved in fast synaptic transmission in the central nervous system.
Mode of Action
It’s known that similar compounds inhibit ampa receptor-mediated neurotoxicity . This suggests that 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one might interact with its targets, causing changes that result in the inhibition of certain toxic effects.
Pharmacokinetics
Similar compounds have shown significant suppression of seizures in mice following oral administration , suggesting good bioavailability.
Result of Action
Based on the potential interaction with ampa receptors, it’s plausible that this compound could have neuroprotective effects by inhibiting neurotoxicity .
生化学分析
Biochemical Properties
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and monoamine oxidase . These interactions are crucial as they can modulate neurotransmitter levels and influence neurological functions. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell survival and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can be competitive or non-competitive, depending on the enzyme and the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function . These findings are essential for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can also be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins and accumulate in specific cellular compartments . These transport and distribution properties are vital for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and can also be found in the nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for understanding the compound’s mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone to form the intermediate, which is then cyclized using a base such as potassium hydroxide in ethanol. The reaction conditions often require refluxing the mixture to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be adopted to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties
類似化合物との比較
Similar Compounds
2-Amino-4H-thieno[3,2-d][1,3]thiazin-4-one: Similar structure but with an amino group instead of a methyl(phenyl)amino group.
4H-3,1-Benzothiazin-4-one: Contains a benzene ring fused with a thiazine ring.
4H-Benzo[d][1,3]oxazin-4-one: Contains an oxazine ring instead of a thiazine ring
Uniqueness
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one is unique due to the presence of both a thieno and thiazine ring system, along with the methyl(phenyl)amino substituent. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-(N-methylanilino)thieno[3,2-d][1,3]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-15(9-5-3-2-4-6-9)13-14-10-7-8-17-11(10)12(16)18-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESMPGDSDNSESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC3=C(C(=O)S2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390541 | |
| Record name | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892292-63-6 | |
| Record name | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)





![1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid](/img/structure/B1306522.png)



![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)


